![molecular formula C7H14ClNO B6602976 {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride CAS No. 2174002-05-0](/img/structure/B6602976.png)
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride, also known as 4-oxaspiro[2.4]heptan-5-ylmethanamine hydrochloride or OAMM, is an organic compound belonging to the class of heterocyclic compounds. It is composed of an oxaspiro[2.4]heptan-5-yl group and a methylamine group linked by a single bond. OAMM is a white crystalline solid with a molecular weight of 130.16 g/mol and a melting point of 94-96°C. OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development.
Applications De Recherche Scientifique
OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development. OAMM is a useful starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. OAMM has also been used in the synthesis of a variety of heterocyclic compounds, such as spirooxindoles, spirooxazolidines, and spirooxazepines. Furthermore, OAMM is used in the synthesis of a range of other compounds, such as alpha-amino acids, peptides, and peptidomimetics.
Mécanisme D'action
The mechanism of action of OAMM is not well understood. However, it is believed that the methylamine group of OAMM can act as a nucleophile, reacting with electrophiles such as carbonyl compounds to form amides. The oxaspiro[2.4]heptan-5-yl group of OAMM can also act as a nucleophile, reacting with electrophiles to form spiro compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of OAMM are not well understood. However, it has been suggested that OAMM may have anti-inflammatory and antifungal properties. Additionally, OAMM has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OAMM in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, OAMM is relatively easy to handle and store. The main limitation of using OAMM in laboratory experiments is its low solubility in water.
Orientations Futures
The future directions of research involving OAMM include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis, drug discovery, and drug development. Additionally, further research into the mechanism of action of OAMM is needed in order to better understand its potential therapeutic applications. Furthermore, research into the solubility of OAMM in water is needed in order to develop formulations that are more suitable for laboratory experiments. Finally, research into the synthesis of OAMM from alternative starting materials is needed in order to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of OAMM is achieved through a two-step process. In the first step, a reaction between {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride[2.4]heptan-5-ylmethanol and hydrochloric acid is carried out in an inert atmosphere. This reaction produces an intermediate product, {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride[2.4]heptan-5-ylmethanamine hydrochloride, which is then further reacted with an amine to form OAMM. The second step involves the reaction of the intermediate product with an amine, such as trimethylamine, in an aqueous solution. The reaction produces OAMM as the final product.
Propriétés
IUPAC Name |
4-oxaspiro[2.4]heptan-5-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-6-1-2-7(9-6)3-4-7;/h6H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGKTMIJCYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)OC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)
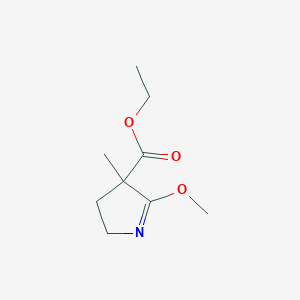
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)
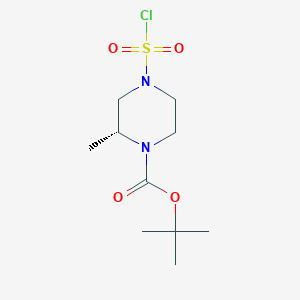

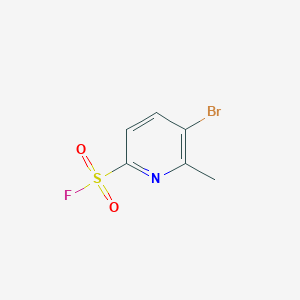
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)
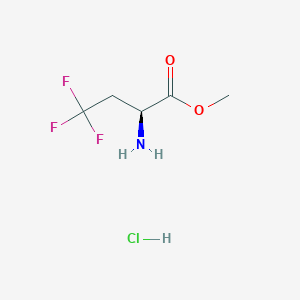
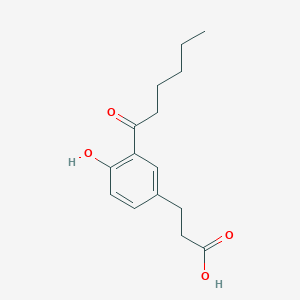
![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
